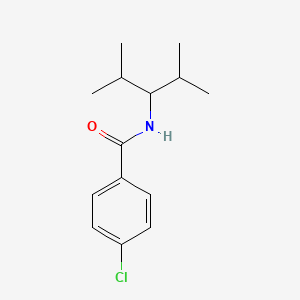
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide targets BTK, a non-receptor tyrosine kinase that is essential for B cell development and function. BTK is activated upon binding to the B cell receptor, leading to downstream signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibiting BTK with this compound disrupts these pathways, resulting in decreased B cell activity and survival.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to inhibit BTK activity in a dose-dependent manner, with IC50 values in the low nanomolar range. This compound also demonstrated selectivity for BTK over other kinases, including the related tyrosine kinase TEC.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its specificity for BTK, which allows for precise targeting of B cell signaling pathways. However, this compound may have limitations in certain experimental settings, such as those involving non-B cell types or alternative signaling pathways.
将来の方向性
Future research on 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may focus on its potential as a cancer therapy, particularly in combination with other targeted agents or immunotherapies. Additionally, further investigation into the mechanism of action and selectivity of this compound may provide insights into its potential use in other disease contexts. Finally, clinical trials of this compound in humans will be necessary to determine its safety and efficacy as a therapeutic agent.
合成法
The synthesis of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, the reaction of 4-chlorobenzoyl chloride with isopropylmagnesium bromide, and the subsequent reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through purification by column chromatography.
科学的研究の応用
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
In addition to its potential as a cancer therapy, this compound has also been investigated for its efficacy in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. In preclinical models of these conditions, this compound showed significant reduction in disease activity and inflammation.
特性
IUPAC Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVUUPBPTITXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)
![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)

![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)


![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)



![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)